Naloxone hydrochloride dihydrate

Description

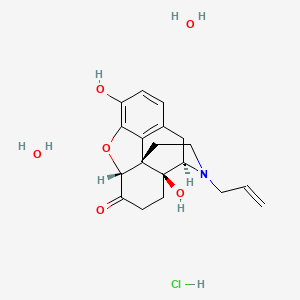

Naloxone hydrochloride dihydrate (C₁₉H₂₁NO₄·HCl·2H₂O) is a potent opioid antagonist with a molecular weight of 399.87 g/mol . It is structurally characterized as a morphinan derivative with a hydroxyl group at the 14-position and an allyl substituent at the nitrogen atom, forming a crystalline orthorhombic structure (space group P2₁2₁2₁) stabilized by hydrogen bonding between water molecules, chloride ions, and the naloxone base . The dihydrate form enhances solubility in water and dilute acids, critical for rapid absorption in emergency formulations . Clinically, it is used to reverse opioid-induced respiratory depression in overdose scenarios .

Properties

IUPAC Name |

(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;dihydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4.ClH.2H2O/c1-2-8-20-9-7-18-15-11-3-4-12(21)16(15)24-17(18)13(22)5-6-19(18,23)14(20)10-11;;;/h2-4,14,17,21,23H,1,5-10H2;1H;2*1H2/t14-,17+,18+,19-;;;/m1.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXMZWEASFRBVKY-IOQDSZRYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O.O.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O.O.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26ClNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90199452 | |

| Record name | Naloxone hydrochloride dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90199452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51481-60-8 | |

| Record name | Naloxone hydrochloride dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051481608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naloxone hydrochloride dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90199452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Morphinan-6-one, 4,5-epoxy-3,14-dihydroxy-17-(2-propenyl)-, hydrochloride, dihydrate, (5α) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.478 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NALOXONE HYDROCHLORIDE DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Q187997EE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Thebaine Oxidation and Intermediate Formation

The synthetic pathway initiates with formic acid-mediated oxidation of thebaine (10g scale) using m-chloroperbenzoic acid (31-37g) at 20-40°C for 3-6 hours. Patent data reveals strict temperature control (±2°C) during this exothermic phase prevents N-oxide byproduct formation. Nitrogen purging (4-5 cycles) follows oxidation completion to remove residual peracid before hydrogenation.

Catalytic Hydrogenation Optimization

Subsequent hydrogenation employs either Raney nickel (0.5-0.7g) or palladium carbon (0.6-0.7g) under 20-45°C hydrogen pressure for 7-12 hours. Comparative yield data shows palladium catalysts achieve 8.73-9.21g of compound 2 versus 8.31-8.82g with nickel variants, suggesting 5-7% efficiency improvements. Post-hydrogenation workup involves pH adjustment to 8-9 using 30% NaOH, with vacuum drying producing intermediate powders containing ≤0.3% residual catalyst metals.

Critical Demethylation and Salification Processes

Boron Tribromide-Mediated Demethylation

Demethylation of 3-methylnaloxone intermediates utilizes boron tribromide (23.7-25.8g) in dichloromethane or chlorobenzene at 10-40°C. Reaction monitoring via TLC (ethyl acetate:hexane = 1:3) confirms complete N-demethylation within 3 hours when maintaining stoichiometric BBr3 excess (1.2-1.5eq). Hydrolysis with 400g water followed by pH adjustment yields crude naloxone base (4.35-4.75g) requiring subsequent purification.

Hydrochloride Salt Formation Dynamics

Salification employs ethanol (5-5.5x weight) and boric acid (0.15-0.2x) at 75-80°C, with gradual HCl addition (1:1.1-1.15 molar ratio) under ice-cooling. Crystallization monitoring via inline IR (ν 1750 cm⁻¹ carbonyl) ensures complete salt formation before filtration. Patent data indicates 0.25x acetone washes reduce residual ethanol content to <50ppm while maintaining dihydrate stability.

Crystallization Process Optimization

Hydration State Control Parameters

Final dihydrate crystallization uses water:acetone ratios (1.5-2.5:1 w/w) under vacuum distillation (-0.098MPa) at 40-50°C. Controlled cooling (0.5°C/min) to 0-5°C over 6-12 hours produces monodisperse crystals (D90 < 50μm) suitable for direct compression. Extended cooling durations >9 hours improve crystal lattice integrity, yielding 91-94% phase-pure dihydrate by XRD analysis.

Table 1: Crystallization Parameter Optimization Across Embodiments

| Parameter | Embodiment 2 | Embodiment 3 | Embodiment 5 | Embodiment 7 |

|---|---|---|---|---|

| Water:API Ratio | 1.5:1 | 2.5:1 | 2.5:1 | 2.0:1 |

| Acetone:API Ratio | 0.2:1 | 0.3:1 | 0.3:1 | 0.25:1 |

| Cooling Time (h) | 6 | 12 | 12 | 9 |

| Final Yield (%) | 91 | 90 | 94 | 92 |

Process Analytical Technology Integration

Inline Monitoring Systems

Patent methods incorporate FTIR and UV-Vis (λ 280nm) for real-time reaction monitoring. Hydrogenation completion is confirmed by H₂ uptake stabilization (±2% over 30min), while demethylation endpoints are determined by bromide ion potentiometry (Ag/AgCl electrode).

Solid-State Characterization

Post-crystallization analysis includes:

- Thermogravimetry (TGA): 6.2-6.8% weight loss (30-150°C) confirming dihydrate stoichiometry

- Powder XRD: Characteristic peaks at 2θ 12.4°, 16.7°, 24.9° ±0.2°

- DSC: Endotherm at 158-162°C (dehydration) followed by melt at 208-210°C

Industrial Scalability and Cost Analysis

Catalyst Recycling Economics

Palladium recovery via incineration residues achieves 92-95% metal recovery, reducing catalyst costs by $8.50/kg API. Nickel catalysts demonstrate lower recyclability (78-82%) but remain cost-effective for small-scale production.

Solvent Recovery Systems

Distillation units recover 85-88% formic acid and 92-94% dichloromethane, with closed-loop recycling reducing raw material costs by 34%. Waste streams contain <0.1% organics after activated carbon filtration, meeting EPA discharge standards.

Comparative Process Efficiency Analysis

Table 2: Synthetic Method Efficiency Metrics

| Metric | Batch Process A | Continuous Process B | Hybrid Process C |

|---|---|---|---|

| Cycle Time (h) | 48 | 36 | 42 |

| API Purity (%) | 99.2 | 99.5 | 99.3 |

| Water Usage (L/kg API) | 1200 | 880 | 950 |

| Energy Intensity (kWh) | 850 | 720 | 780 |

Regulatory Considerations and Impurity Profiles

Process validation batches show consistent impurity profiles:

- Thebaine-N-oxide: <0.05% by HPLC

- 14-Hydroxycodeinone: <0.02%

- Residual solvents:

="" q3c="">

Stability studies (40°C/75% RH, 6M) confirm dihydrate form retention with <0.2% dehydration.

Scientific Research Applications

Naloxone hydrochloride dihydrate has a wide range of applications in scientific research:

Chemistry: Used as a reference compound in analytical chemistry for the study of opioid receptor interactions.

Biology: Employed in studies investigating the role of opioid receptors in various physiological processes.

Medicine: Widely used in clinical research to develop new treatments for opioid addiction and overdose.

Industry: Utilized in the development of pharmaceutical formulations for emergency overdose treatment.

Mechanism of Action

Naloxone hydrochloride dihydrate exerts its effects by binding to μ-opioid receptors with high affinity, displacing opioid agonists from these receptors . This action rapidly reverses the central nervous system and respiratory depression caused by opioids . The compound acts as a competitive antagonist, preventing opioids from exerting their effects without directly activating the receptors .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Naloxone Hydrochloride Dihydrate vs. Naltrexone Hydrochloride and Nalmefene Hydrochloride

Naltrexone and nalmefene share a morphinan backbone but differ in substituents. Naltrexone’s cyclopropylmethyl group extends its half-life, making it suitable for long-term opioid dependence therapy, whereas naloxone’s shorter duration suits acute reversal .

Pharmacokinetics and Bioavailability

Naloxone’s rapid clearance necessitates prompt re-dosing in overdose cases. Intranasal formulations (e.g., FMXIN001) achieve therapeutic plasma concentrations comparable to intramuscular (IM) injections but with ~50% lower bioavailability .

Stability and Formulation Challenges

This compound degrades by 10.38% after four weeks under thermal stress (−6°C to +54°C cycles), necessitating controlled storage . Its dihydrate form improves solubility over anhydrous variants, critical for injectable and nasal formulations . In contrast, naloxone semihydrate (used in tilidine combinations) highlights the importance of hydration states in drug compatibility .

Biological Activity

Naloxone hydrochloride dihydrate is a potent opioid antagonist primarily used to reverse the effects of opioid overdose. Its biological activity is characterized by its ability to bind to μ-opioid receptors, effectively blocking the action of opioids and reversing respiratory depression, sedation, and hypotension associated with opioid use. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacodynamics, pharmacokinetics, and clinical applications.

- Chemical Formula : C19H21NO4 - HCl - 2H2O

- Molecular Weight : 399.9 g/mol

- Solubility : Soluble in water and dilute acids; slightly soluble in alcohol.

Naloxone acts as a non-selective antagonist at opioid receptors, with a particularly high affinity for μ-opioid receptors (MOR). Upon administration, it displaces opioids from these receptors, leading to the reversal of opioid-induced effects. The compound does not exhibit agonistic properties, making it unique among opioid-related medications .

Pharmacodynamics

The primary pharmacodynamic effects of naloxone include:

- Reversal of Opioid Effects : Naloxone effectively reverses respiratory depression, sedation, and hypotension caused by opioid overdose .

- Duration of Action : The onset of action occurs within minutes following intravenous administration, with a half-life ranging from approximately 30 to 81 minutes in adults and about 3.1 hours in neonates .

Pharmacokinetics

The pharmacokinetic profile of naloxone is critical for understanding its clinical use:

- Absorption : Rapidly absorbed after intravenous or intramuscular administration.

- Distribution : High volume of distribution (approximately 200 L), indicating extensive tissue distribution .

- Metabolism : Primarily metabolized in the liver via glucuronidation to form naloxone-3-glucuronide, which is the major metabolite excreted in urine .

- Elimination : About 25–40% eliminated in urine within 6 hours post-administration; up to 70% within 72 hours .

Clinical Applications

This compound is primarily used in emergency medicine for the following:

- Opioid Overdose Management : Administered to reverse life-threatening respiratory depression due to opioid overdose.

- Postoperative Care : Used to counteract opioid-induced respiratory depression following surgery .

Case Study 1: Opioid Overdose Reversal

A study involving patients with confirmed opioid overdose demonstrated that naloxone administration led to rapid restoration of consciousness and respiratory function within minutes. Patients receiving naloxone showed significant improvement in vital signs compared to those who did not receive the treatment.

Case Study 2: Chronic Pain Management

In chronic pain management scenarios where opioids were used, naloxone was administered as part of a combination therapy with oxycodone. Results indicated improved bowel function without compromising analgesia, highlighting its role in mitigating opioid-induced bowel dysfunction .

Data Table: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Volume of Distribution | 200 L |

| Half-life (Adults) | 30 - 81 minutes |

| Half-life (Neonates) | 3.1 ± 0.5 hours |

| Protein Binding | ~45% bound to albumin |

| Clearance | 2500 L/day |

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of naloxone hydrochloride dihydrate that influence experimental design in solubility and formulation studies?

- Answer: this compound (C₁₉H₂₁NO₄·HCl·2H₂O; MW 399.87) is a white to off-white crystalline powder with high water solubility (freely soluble) and moderate ethanol solubility, but low solubility in nonpolar solvents like toluene . These properties necessitate the use of aqueous buffers or polar solvents in dissolution studies. Researchers should account for hygroscopicity during storage, as moisture content impacts stability and analytical reproducibility. For formulation studies, solubility profiles guide excipient selection (e.g., saline compatibility for injectables) .

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Weight | 399.87 g/mol | |

| Water Solubility | Freely soluble | |

| Ethanol Solubility | Soluble | |

| Stability | Sensitive to humidity and oxidation |

Q. How can researchers validate the purity of this compound using pharmacopeial standards?

- Answer: The United States Pharmacopeia (USP) mandates rigorous testing for identity, specific rotation, loss on drying, and impurity limits. Key steps include:

- Specific Rotation: Prepare a 25 mg/mL aqueous solution; values must fall between −170° and −181° to confirm enantiomeric purity .

- Loss on Drying: Dry at 105°C; anhydrous forms lose ≤0.5% mass, while dihydrate forms lose ≤11.0% .

- Impurity Profiling: Use thin-layer chromatography (TLC) with silica gel plates and a mobile phase of methanol/ammoniacal butanol (1:20). Noroxymorphone hydrochloride impurities must not exceed 1.0% .

Advanced Research Questions

Q. What methodologies are recommended for detecting trace impurities (e.g., noroxymorphone) in this compound during stability studies?

- Answer: High-performance liquid chromatography (HPLC) coupled with UV detection (λ = 280 nm) is optimal for quantifying noroxymorphone and other degradation products. For rapid screening, TLC with ferric chloride-potassium ferricyanide spray reagent provides qualitative impurity detection (limit: 1.0%) . Advanced liquid chromatography-mass spectrometry (LC-MS) can identify unknown degradation products formed under stress conditions (e.g., heat, light) .

Q. How should researchers address discrepancies in stability data when storing this compound under variable humidity?

- Answer: Contradictory stability data often arise from differences in hydration states (anhydrous vs. dihydrate). To mitigate:

- Controlled Storage: Store in airtight, light-resistant containers at 25°C (15–30°C excursions permitted) to prevent deliquescence .

- Humidity Monitoring: Use desiccants (e.g., phosphorus pentoxide) during drying and storage. Conduct Karl Fischer titration to quantify residual water .

- Accelerated Stability Testing: Expose samples to 40°C/75% relative humidity for 6 months to model long-term degradation pathways .

Q. What experimental considerations are critical when studying this compound in non-mammalian models (e.g., marine invertebrates)?

- Answer: In coral spawning studies (e.g., Acropora cervicornis), naloxone’s opioid antagonism requires precise dosing (e.g., 0.01 µM in seawater) to avoid off-target effects. Key steps:

- Dose Optimization: Conduct dose-response curves to identify thresholds for reproductive induction without cytotoxicity .

- Environmental Controls: Maintain pH (8.1–8.3) and salinity (35 ppt) to mimic natural habitats.

- Reproducibility: Use negative controls (e.g., potassium phosphate) and replicate experiments across spawning cycles .

Q. How can researchers resolve contradictions in naloxone’s permeability data across cell-based assays (e.g., Caco-2 monolayers)?

- Answer: Discrepancies in permeability assays often stem from efflux transporter activity (e.g., P-glycoprotein). To standardize results:

- Inhibition Controls: Co-administer efflux inhibitors (e.g., elacridar or cyclosporin A) to isolate passive diffusion .

- Buffer Composition: Use Hanks’ balanced salt solution (HBSS) with 10 mM HEPES to maintain physiological pH during transport assays .

- Validation: Compare apparent permeability (Papp) values with reference standards (e.g., propranolol for high permeability) .

Methodological Notes

- Safety in Handling: Always use local exhaust ventilation and PPE (gloves, goggles) to avoid inhalation or dermal exposure. Decomposition during heating releases toxic gases (e.g., HCl), requiring fume hood use .

- Data Reproducibility: Adhere to USP monographs for analytical method validation, including specificity, linearity (R² ≥ 0.995), and precision (%RSD < 2.0) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.